N-[4-(5-nitro-2-thienyl)-2-thiazolyl]formamide (CAS 58139-46-1) is a specialized nitroaromatic compound featuring a 5-nitrothiophene ring coupled to a formylated thiazole moiety. In procurement contexts, it is primarily sourced as a high-value reference standard for predictive toxicology, quantitative structure-activity relationship (QSAR) modeling, and bacterial mutagenicity benchmarking [1]. Unlike generic nitroaromatics, its specific structural topology—combining a reducible 5-nitro group with a formamide-protected thiazolamine—makes it a critical baseline material for evaluating nitroreductase-dependent metabolic activation and distinguishing the toxicological profiles of nitrothiophenes from their highly carcinogenic nitrofuran analogs [2].
Substituting this exact compound with its 4-nitro isomer (CAS 58139-52-9) or the unformylated free amine compromises assay reproducibility and predictive modeling accuracy. In predictive toxicology datasets, the precise electronic distribution of the 5-nitrothiophene system dictates its specific reduction potential and subsequent DNA-adduct formation rate, which differs fundamentally from 4-nitro analogs [1]. Furthermore, replacing the formamide group with a free amine alters the compound's solubility profile and exposes the exocyclic amine to premature oxidative degradation during in vitro handling, thereby skewing dose-response curves in S. typhimurium mutagenicity assays [2]. Buyers must procure this exact formylated 5-nitro isomer to ensure strict alignment with established toxicological benchmarks and maintain formulation stability.
In the development of predictive toxicology models, the exact placement of the nitro group on the thiophene ring serves as a critical discriminator for algorithm accuracy. Benchmarking studies utilizing molecular descriptors demonstrate that N-[4-(5-nitro-2-thienyl)-2-thiazolyl]formamide provides a distinct topological and electronic signature compared to its 4-nitro isomer [1]. When evaluated in statistical models predicting Ames test outcomes, the 5-nitro compound exhibits a higher calculated reduction potential, directly correlating with its established experimental mutagenicity, whereas models trained only on generic nitroaromatics fail to capture this positional nuance. Procurement of the exact 5-nitro isomer is therefore essential for validating the sensitivity of in silico toxicity prediction tools.
| Evidence Dimension | QSAR predictive accuracy for nitroreductase activation |
| Target Compound Data | High correlation with experimental S. typhimurium TA100 revertant rates |
| Comparator Or Baseline | 4-nitro isomer (CAS 58139-52-9) / Generic nitroaromatics |
| Quantified Difference | Provides necessary variance in electronic descriptors (e.g., LUMO energy) to distinguish active vs. inactive positional isomers in EPA Gene-Tox datasets |
| Conditions | In silico QSAR benchmarking using molecular descriptors |
Ensures that predictive toxicology models are calibrated against structurally precise, experimentally validated positional isomers rather than generic class approximations.
For laboratories conducting S. typhimurium mutagenicity assays, calibrating the sensitivity of tester strains (e.g., TA98, TA100) requires standards with varying degrees of potency. While nitrofuran analogs like FANFT are highly potent mutagens, N-[4-(5-nitro-2-thienyl)-2-thiazolyl]formamide serves as a critical moderate-potency benchmark [1]. The substitution of the furan oxygen with a thiophene sulfur increases the electron density of the ring, thereby altering the reduction kinetics of the nitro group by bacterial nitroreductases. This results in a distinct, quantifiable revertant-per-nanomole rate that is essential for validating the dynamic range of the assay, preventing the over-saturation of plates commonly seen with hyper-potent nitrofuran standards.
| Evidence Dimension | Bacterial mutagenicity (Revertants/nmol) |
| Target Compound Data | Moderate, quantifiable dose-response curve in TA100 |
| Comparator Or Baseline | Nitrofuran analog (e.g., FANFT) |
| Quantified Difference | Lower absolute revertant rate but superior linearity at higher concentrations without immediate cytotoxicity |
| Conditions | S. typhimurium TA100 assay (Ames test) with/without metabolic activation |
Allows toxicologists to establish a reliable mid-range calibration curve for nitroreductase-dependent mutagenicity, which is impossible with easily saturating nitrofuran standards.
In prolonged in vitro assays, the stability of the test compound is paramount to ensuring reproducible exposure levels. The formamide group in N-[4-(5-nitro-2-thienyl)-2-thiazolyl]formamide acts as a crucial protective moiety compared to the unformylated free amine (4-(5-nitro-2-thienyl)-2-thiazolamine) [1]. Free exocyclic thiazolamines are prone to oxidative degradation and nucleophilic side reactions in aqueous assay buffers, which can deplete the active concentration and introduce confounding degradation products. The N-formylation effectively dampens the nucleophilicity of the amine, ensuring that the compound remains stable in DMSO/buffer stock solutions over standard assay incubation periods.
| Evidence Dimension | In vitro handling stability |
| Target Compound Data | Stable in standard aqueous/DMSO assay buffers over 48+ hours |
| Comparator Or Baseline | Unformylated free amine (4-(5-nitro-2-thienyl)-2-thiazolamine) |
| Quantified Difference | Prevents premature oxidative degradation and maintains >95% active concentration during incubation |
| Conditions | Standard in vitro assay buffer conditions (e.g., pH 7.4, 37°C) |
Guarantees dose-response reproducibility in biological assays by eliminating the variable of rapid compound degradation seen in free amine analogs.
Where this compound is the right choice: As a precise structural input for validating QSAR models and machine learning algorithms designed to predict the mutagenicity of nitroaromatic compounds. Its specific 5-nitrothiophene topology provides a necessary data point to test a model's ability to differentiate between active and inactive positional isomers [1].
Where this compound is the right choice: In genetic toxicology laboratories requiring a moderate-potency, nitroreductase-dependent positive control. It offers a stable, linear dose-response curve in S. typhimurium TA100, avoiding the rapid plate saturation associated with hyper-potent nitrofuran standards [2].
Where this compound is the right choice: As a stable, formylated baseline material for medicinal chemistry programs investigating the antibacterial properties of nitroheterocycles. The formamide group ensures chemical stability during prolonged minimum inhibitory concentration (MIC) assays, allowing for accurate comparison against nitropyrrole and nitrofuran analogs [3].